Ortho-Chloro Steric Environment vs. Para Analogs
The 2-(2-chlorophenyl)cyclohexan-1-ol structure features a chlorine atom at the ortho position of the phenyl ring, with the cyclohexanol moiety attached at the adjacent carbon (C2 of cyclohexane). This creates a sterically constrained environment where the chloro substituent is positioned in close proximity to the cyclohexane ring, unlike the 4-chlorophenyl analog (1R,2S)-2-(4-chlorophenyl)cyclohexanol where the chlorine is para to the attachment point and spatially distant from the cyclohexane backbone . The ortho-chloro configuration influences nucleophilic aromatic substitution reactivity and may alter binding conformations in chiral ligand applications .
| Evidence Dimension | Steric accessibility of chloro substituent relative to cyclohexane ring |
|---|---|
| Target Compound Data | Ortho-chloro substitution (2-chlorophenyl); chloro positioned adjacent to C2 attachment point; topological polar surface area 20.2 Ų |
| Comparator Or Baseline | 4-chlorophenyl analog: chloro positioned para to attachment point; spatially distant from cyclohexane ring |
| Quantified Difference | Qualitative steric differentiation only; TPSA identical (20.2 Ų for both compounds); LogP comparable (3.4 vs. 3.38) |
| Conditions | Structural analysis based on canonical SMILES and molecular geometry [1] |
Why This Matters
For synthetic applications requiring site-selective functionalization or chiral ligand design where ortho-substituent steric effects influence reaction outcomes, the 2-chlorophenyl variant provides a distinct reactivity profile not achievable with para-substituted analogs.
- [1] Chem-Space. 2-(2-Chlorophenyl)cyclohexan-1-ol Properties (LogP: 3.38, TPSA: 20 Ų). Accessed 2026. View Source
